1,1-Diphenylhydrazine
Overview
Description
1,1-Diphenylhydrazine is a chemical compound that has been studied in various contexts. It's a derivative of hydrazine, where two phenyl groups are attached to the nitrogen atoms.
Synthesis Analysis
- The synthesis of derivatives of 1,1-Diphenylhydrazine has been explored. For example, Aluri et al. (2010) synthesized 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine through the reaction of chlorodiphenylphosphine with dilithiohydrazobenzene (Aluri et al., 2010).
- Li et al. (2010) developed a method for synthesizing 5-aryl-1,3-diphenylpyrazole catalyzed by hydrochloric acid under ultrasound irradiation (Li et al., 2010).
Molecular Structure Analysis
- Faught (1976) determined the crystal and molecular structure of a derivative, 1,1-bis(diphenylphosphino)-2,2-dimethylhydrazine, revealing a nearly planar geometry around the nitrogen atoms (Faught, 1976).
Chemical Reactions and Properties
- The reaction of 1,1-diphenylhydrazine with dichlorocarbene led to the formation of diphenylamine, as studied by Koga and Anselme (1970) (Koga & Anselme, 1970).
Physical Properties Analysis
- The crystal structure of various derivatives such as 1-acetyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine has been elucidated, providing insights into the physical properties of these compounds (Rao & Hu, 2004).
Chemical Properties Analysis
- Research has focused on the synthesis and investigation of the chemical properties of 1,1-Diphenylhydrazine derivatives. For instance, the formation of silicon-centered spirocyclic compounds from the reaction of N-heterocyclic stable silylene with 1,2-diphenylhydrazine was studied by Azhakar et al. (2011) (Azhakar et al., 2011).
Scientific Research Applications
Metabolic Conversion to Nitrosamine : A study by Tatsumi et al. (1984) found that 1,1-diphenylhydrazine can be metabolically converted to N-nitrosodiphenylamine by rat liver microsomes. This process involves the superoxide radical generated by NADPH-cytochrome c reductase.
Reaction with Dichlorocarbene : Koga and Anselme (1970) reported that the reaction of 1,1-diphenylhydrazine with chloroform in the presence of potassium hydroxide yields diphenylamine and diphenylcyanamide in trace amounts, offering insights into organic synthesis processes. This study is detailed in their publication available here.
Formation of Thionitrosamine Complexes : Roesky et al. (1983) discovered that reacting 1,1-diphenylhydrazine with S2Cl2 in the presence of triethylamine leads to 1,1-diphenylthionitrosamine. They also studied its chromium pentacarbonyl derivative and characterized it through X-ray structure determination. Their findings are detailed here.
Oxidation to N-nitrosodiphenylamine in the Eye : A study by Nikaido et al. (1992) showed that bovine ciliary body microsomes can oxidize 1,1-diphenylhydrazine to N-nitrosodiphenylamine. This oxidation is stimulated by riboflavin and inhibited by superoxide dismutase. The study is available here.
Evaluation in Experimental Anemia : Madhikarmi and Murthy (2015) evaluated the effects of diphenylhydrazine-induced experimental anemia in albino rats, focusing on various biochemical parameters. Their research is documented here.
Use in Hydrogen Atom Transfer Studies : Boudier et al. (2012) developed a high-performance liquid chromatography method to evaluate the hydrogen atom transfer during the reaction between 1,1-diphenyl-2-picryl-hydrazyl radical and antioxidants. The method is detailed in their study available here.
Safety And Hazards
properties
IUPAC Name |
1,1-diphenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKLKNNBYLTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |
Record name | 1,1-Diphenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043869 | |
Record name | 1,1-Diphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
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Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Liquid; [MSDSonline] | |
Record name | 1,1-Diphenylhydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2715 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
220 °C at 40 mm Hg | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.190 at 16 °C/4 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |
Record name | 1,1-Diphenylhydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2715 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1-Diphenylhydrazine | |
Color/Form |
Yellow crystals | |
CAS RN |
530-50-7 | |
Record name | N,N-Diphenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Diphenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diphenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.713 | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133SQ5HMA | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.5 °C; also stated as 44 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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